2-Chloroquinoxaline

Catalog No.
S775226
CAS No.
1448-87-9
M.F
C8H5ClN2
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinoxaline

CAS Number

1448-87-9

Product Name

2-Chloroquinoxaline

IUPAC Name

2-chloroquinoxaline

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H

InChI Key

BYHVGQHIAFURIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl

Synonyms

NSC 43553

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl

The exact mass of the compound 2-Chloroquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43553. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloroquinoxaline is a highly reactive, mono-halogenated nitrogen heterocycle widely utilized as a foundational building block in medicinal chemistry, agrochemicals, and materials science. Featuring a single chlorine atom at the 2-position of the electron-deficient pyrazine ring, this compound is highly primed for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Unlike unsubstituted quinoxaline, which requires harsh and often unselective C-H functionalization, 2-chloroquinoxaline provides a deterministic, high-yielding handle for introducing amines, thiols, alkoxides, and aryl/alkyl groups [1]. Its procurement value lies in its ability to serve as a stable, cost-effective, and regiochemically unambiguous precursor for developing diverse quinoxaline libraries, including receptor ligands, kinase inhibitors, and advanced optoelectronic materials.

Substituting 2-chloroquinoxaline with closely related analogs introduces significant process inefficiencies. Utilizing 2,3-dichloroquinoxaline for mono-substitution requires precise stoichiometric control and often results in difficult-to-separate mixtures of mono- and di-functionalized products, severely impacting downstream yields and purification costs[1]. Conversely, while 2-bromoquinoxaline offers a weaker carbon-halogen bond for easier oxidative addition in cross-coupling, it is typically more expensive and less atom-economical. Furthermore, in SNAr reactions—the primary functionalization route for these scaffolds—the higher electronegativity of chlorine compared to bromine makes 2-chloroquinoxaline highly reactive, matching or exceeding the performance of the bromo-analog without the added procurement cost. Therefore, 2-chloroquinoxaline represents the optimal balance of regiocontrol, stability, and reactivity for mono-functionalized quinoxaline synthesis.

Absolute Regiocontrol in Mono-Functionalization

When synthesizing 2-substituted quinoxalines, the choice of starting material dictates the purification burden. Using 2-chloroquinoxaline guarantees 100% regioselectivity for mono-substitution, as it possesses only one reactive halogen handle. In contrast, utilizing 2,3-dichloroquinoxaline as a baseline comparator requires careful desymmetrization; even under optimized conditions, mono-alkylation or mono-amination of 2,3-dichloroquinoxaline often yields a statistical mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct. For example, synthesizing 2-aminoquinoxalines from 2-chloroquinoxaline proceeds cleanly in good to excellent yields without the risk of over-incorporation, making it the superior choice for scalable library synthesis[1].

Evidence DimensionRegiochemical purity and byproduct formation
Target Compound Data100% regiocontrol for mono-substitution (single reactive site)
Comparator Or Baseline2,3-Dichloroquinoxaline (prone to di-substitution mixtures)
Quantified DifferenceElimination of di-substituted byproducts
ConditionsNucleophilic aromatic substitution (SNAr) with amines or alkoxides

Eliminating di-substituted byproducts drastically reduces chromatographic purification costs and improves overall process mass intensity.

High-Yield Metal-Free SNAr Thioetherification at Ambient Temperature

2-Chloroquinoxaline exhibits exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent pyrazine nitrogens combined with the electronegativity of the chlorine atom. Recent methodologies demonstrate that 2-chloroquinoxaline undergoes metal-free, base-free thioetherification with alkyl and aryl thiols in hexafluoroisopropanol (HFIP) at ambient temperature (28 °C), achieving isolated yields of 87–90% [1]. A baseline comparator, such as an unactivated aryl chloride or unsubstituted quinoxaline, completely fails to undergo this transformation under such mild, catalyst-free conditions. This demonstrates the highly activated nature of the 2-chloro position for rapid, green nucleophilic functionalization.

Evidence DimensionSNAr product yield under metal-free, ambient conditions
Target Compound Data87-90% yield of thioetherified product
Comparator Or BaselineUnactivated aryl chlorides / unsubstituted quinoxaline (0% yield, no reaction)
Quantified Difference>87% increase in yield without transition metal catalysts
Conditions1.0 mmol chloroheteroarene, 1.2 mmol thiol, HFIP/water solvent, 28 °C, 12 h

Procuring a scaffold that reacts quantitatively under metal-free, ambient conditions eliminates the need for expensive palladium catalysts and heavy-metal remediation in pharmaceutical synthesis.

Viability in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While aryl chlorides were historically considered challenging substrates for cross-coupling compared to aryl bromides, modern ligand systems have rendered 2-chloroquinoxaline highly effective. In Suzuki-Miyaura couplings with challenging secondary alkyl nucleophiles (e.g., potassium cyclopropyltrifluoroborate or ketohomoenolates), 2-chloroquinoxaline successfully undergoes oxidative addition and coupling using Pd(OAc)2 and XPhos or SPhos ligands. Despite the potential for catalyst deactivation by the quinoxaline nitrogen atoms, 2-chloroquinoxaline yields the desired cross-coupled products in synthetically useful yields (e.g., 72% with potassium trifluoroboratoketohomoenolates) [1]. This proves that buyers do not need to procure the significantly more expensive 2-bromoquinoxaline to achieve successful C-C bond formation.

Evidence DimensionCross-coupling yield with alkyltrifluoroborates
Target Compound Data72% yield
Comparator Or Baseline2-Bromoquinoxaline (historical requirement for unactivated couplings)
Quantified DifferenceAchieves comparable synthetic utility to bromo-analogs using modern dialkylbiaryl phosphine ligands
ConditionsPd(OAc)2 (5 mol%), RuPhos/XPhos, base, 100 °C

Validates that the more cost-effective chloro-variant is fully competent for advanced C-C cross-coupling, reducing raw material costs without sacrificing synthetic access.

Direct Precursor for Furo[2,3-b]quinoxaline Ring Systems

2-Chloroquinoxaline serves as a direct, efficient precursor for the synthesis of complex tricyclic furo[2,3-b]quinoxaline derivatives, which are valuable in materials science and medicinal chemistry. 2-Chloroquinoxaline can be reacted directly with acetophenones in the presence of a base (such as potassium t-butoxide in THF or KCN in DMSO) to yield 2-phenylfuro[2,3-b]quinoxalines [1]. In contrast, achieving the same tricyclic core from 2,3-dichloroquinoxaline typically requires a multi-step sequence involving a Sonogashira coupling with terminal alkynes followed by a separate cyclization step. The direct annulation of the mono-chloro scaffold streamlines the synthetic route and improves overall atom economy.

Evidence DimensionSynthetic steps required for furo[2,3-b]quinoxaline annulation
Target Compound Data1 step (direct reaction with ketones/acetophenones)
Comparator Or Baseline2,3-Dichloroquinoxaline (2 steps: Sonogashira coupling + cyclization)
Quantified DifferenceElimination of 1 synthetic step and transition-metal dependence
ConditionsPotassium t-butoxide, THF, reaction with acetophenones

Reducing step count in the synthesis of complex tricyclic scaffolds directly lowers labor, solvent, and reagent costs during scale-up.

Synthesis of 5-HT3 Receptor Antagonists and CNS Therapeutics

Because 2-chloroquinoxaline undergoes clean, regioselective SNAr reactions with complex secondary amines (such as N-methylpiperazine), it is the premier starting material for developing 5-HT3A and 5-HT3AB receptor-selective ligands [1]. Its ability to mono-functionalize without the byproduct profile of 2,3-dichloroquinoxaline makes it ideal for high-throughput medicinal chemistry library generation.

Metal-Free Synthesis of Thioether-Linked Pharmaceuticals

Leveraging its high reactivity in HFIP-promoted SNAr, 2-chloroquinoxaline is highly suited for the green, metal-free synthesis of heteroaryl thioethers [2]. This is particularly valuable in late-stage functionalization or industrial scale-up where the exclusion of heavy metals (like palladium or copper) simplifies purification and meets strict pharmaceutical heavy-metal limits.

Construction of Furoquinoxaline-Based Optoelectronic Materials

The streamlined, one-step annulation of 2-chloroquinoxaline with enolizable ketones provides direct access to furo[2,3-b]quinoxalines [3]. These extended, conjugated tricyclic systems are highly sought after as electron-transport materials and emissive layers in Organic Light-Emitting Diodes (OLEDs), where the shorter synthetic route directly improves the commercial viability of the material.

XLogP3

2.2

UNII

E9X60Z79BG

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1448-87-9

Wikipedia

2-chloroquinoxaline

Dates

Last modified: 08-15-2023

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